N'-(4-((6-Chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)oxy)phenyl)-N,N-dimethylurea
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Overview
Description
N’-(4-((6-Chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)oxy)phenyl)-N,N-dimethylurea is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-((6-Chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)oxy)phenyl)-N,N-dimethylurea typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyridazine ring: This can be achieved through the reaction of appropriate precursors under specific conditions.
Introduction of the chloro and tert-butyl groups: These groups are introduced through substitution reactions.
Coupling with the phenyl ring: This step involves the formation of an ether linkage between the pyridazine and phenyl rings.
Formation of the urea moiety: The final step involves the reaction of the intermediate with dimethylamine to form the urea group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
N’-(4-((6-Chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)oxy)phenyl)-N,N-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Scientific Research Applications
N’-(4-((6-Chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)oxy)phenyl)-N,N-dimethylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(4-((6-Chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)oxy)phenyl)-N,N-dimethylurea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-((6-Chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)oxy)phenyl)-N,N-diethylurea
- N’-(4-((6-Chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)oxy)phenyl)-N,N-dipropylurea
Uniqueness
N’-(4-((6-Chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)oxy)phenyl)-N,N-dimethylurea is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
107228-69-3 |
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Molecular Formula |
C17H21ClN4O2 |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
3-[4-(5-tert-butyl-6-chloropyridazin-3-yl)oxyphenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C17H21ClN4O2/c1-17(2,3)13-10-14(20-21-15(13)18)24-12-8-6-11(7-9-12)19-16(23)22(4)5/h6-10H,1-5H3,(H,19,23) |
InChI Key |
NKTQNZHZRDUFDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NN=C1Cl)OC2=CC=C(C=C2)NC(=O)N(C)C |
Origin of Product |
United States |
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